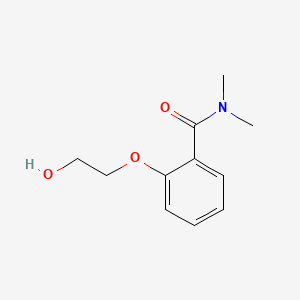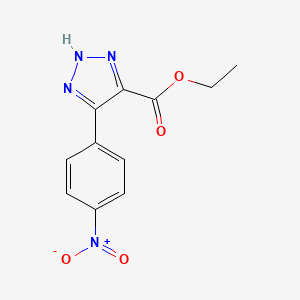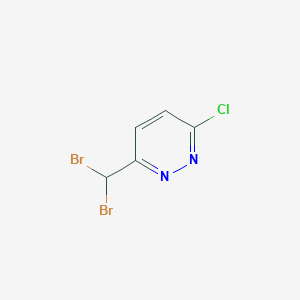
3-Chloro-6-dibromomethyl-pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-dibromomethyl-pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-dibromomethyl-pyridazine can be achieved through several synthetic routes. One common method involves the bromination of 3-chloro-6-methylpyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction typically proceeds under mild conditions, with the bromine atoms selectively substituting the methyl group to form the dibromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-dibromomethyl-pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions with aromatic or heteroaromatic halides to form substituted pyridazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms with alkoxy or other nucleophilic groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Coupling Reactions: Nickel or palladium catalysts are commonly used in cross-coupling reactions to form new carbon-carbon bonds.
Major Products Formed
Substituted Pyridazines: Products with various functional groups replacing the halogen atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Coupled Products: Complex molecules with extended aromatic systems.
Scientific Research Applications
3-Chloro-6-dibromomethyl-pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloro-6-dibromomethyl-pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: A precursor in the synthesis of 3-Chloro-6-dibromomethyl-pyridazine.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: A structurally related compound with similar reactivity.
6-Aryl-3(2H)-pyridazinone: A derivative with different substituents but similar pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and dibromomethyl groups allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C5H3Br2ClN2 |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
3-chloro-6-(dibromomethyl)pyridazine |
InChI |
InChI=1S/C5H3Br2ClN2/c6-5(7)3-1-2-4(8)10-9-3/h1-2,5H |
InChI Key |
SKWNRWWMFBVIHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1C(Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


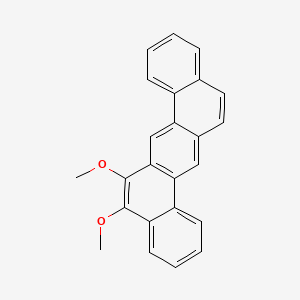

![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
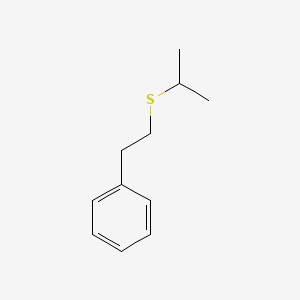

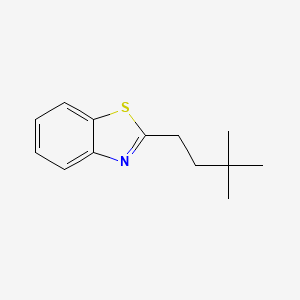
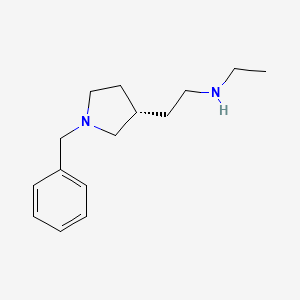
![N-methylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13959184.png)
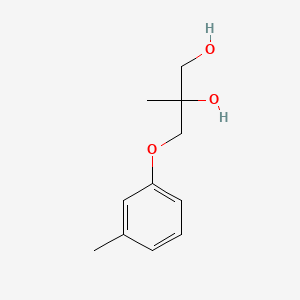
![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
